![molecular formula C12H17FN2 B1415966 1-[(6-Fluoropyridin-3-yl)methyl]azepane CAS No. 2138585-21-2](/img/structure/B1415966.png)

1-[(6-Fluoropyridin-3-yl)methyl]azepane

Descripción general

Descripción

“1-[(6-Fluoropyridin-3-yl)methyl]azepane” is a nitrogen-based organic compound1. It is also known as FPA1.

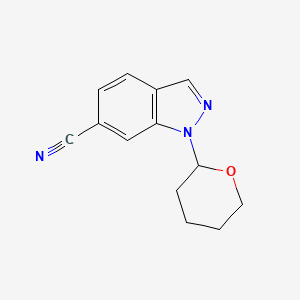

Molecular Structure Analysis

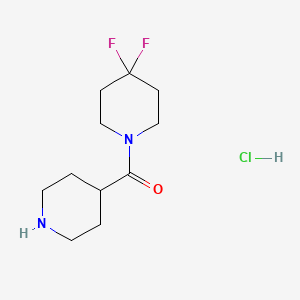

The molecular formula of “1-[(6-Fluoropyridin-3-yl)methyl]azepane” is C12H17FN21. Its molecular weight is 208.27 g/mol1.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(6-Fluoropyridin-3-yl)methyl]azepane” are not clearly mentioned in the available resources.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

1-[(6-Fluoropyridin-3-yl)methyl]azepane derivatives have been explored for their potential in inhibiting protein kinases like PKB-alpha and PKA. Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against these kinases, with one derivative exhibiting high plasma stability and potent activity (IC50 for PKB-alpha = 4 nM) (Breitenlechner et al., 2004).

Fluorination of Bioactive Compounds

The compound has been studied in the context of fluorination of azepanes, an important step in drug discovery and development. This research presented the first examples of fluorination of substituted azepanes, creating fluoroazepanes with significant yields and confirming the absolute configuration at the fluorination site (Patel & Liu, 2013).

Ionic Liquids and Green Chemistry

Azepane has been utilized as a starting material in the synthesis of a new family of room-temperature ionic liquids. These transformations could provide environmental benefits by reducing the need for disposal through combustion, commonly practiced in the polyamide industry (Belhocine et al., 2011).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated 2,6-heptanediones and 2-oxa-6-azabicyclo[2.2.2]octanes from 1,4-dihydropyridines has been explored, showcasing the role of fluorinated azepanes in the formation of novel compounds with potential applications in various fields (Pikun et al., 2018).

Azepane Motifs Synthesis

Research has been conducted on copper-catalyzed formal [5 + 2] aza-annulation for the synthesis of structurally diverse azepanes. This method allows selective functionalization of unactivated C(sp3)-H bonds, facilitating the late-stage modification of pharmaceuticals and natural products (Yang et al., 2022).

Safety And Hazards

The safety and hazards associated with “1-[(6-Fluoropyridin-3-yl)methyl]azepane” are not clearly mentioned in the available resources.

Direcciones Futuras

The future directions for “1-[(6-Fluoropyridin-3-yl)methyl]azepane” are not clearly mentioned in the available resources.

Propiedades

IUPAC Name |

1-[(6-fluoropyridin-3-yl)methyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-6-5-11(9-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLFGRSBWVEUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Fluoropyridin-3-yl)methyl]azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)

![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)

![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)

![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)

![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)